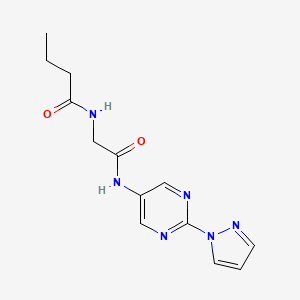

N-(2-((2-(1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

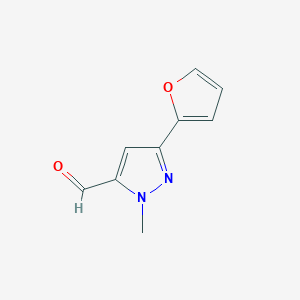

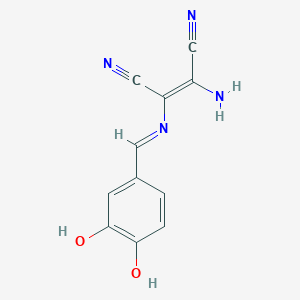

Pyrazole is a heterocyclic compound characterized by a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrimidine is a similar heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 in the ring . Both of these structures are found in many biologically active compounds and are used in the development of various drugs .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the pyrazole and pyrimidine rings, as well as the amide linkage. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the pyrimidine ring might react at the carbon between the two nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole and pyrimidine rings, as well as the amide linkage. For example, it would likely be soluble in polar solvents due to the presence of the nitrogen atoms and the amide linkage .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

N-(2-((2-(1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide and its derivatives are pivotal in synthesizing heterocyclic compounds, notably through microwave-assisted cyclocondensation. These compounds have been synthesized for exploring their insecticidal and antimicrobial potentials. The structural determination and biological activity evaluation have showcased their significance in developing new antimicrobial agents. Such synthetic pathways emphasize the compound's role in generating novel heterocyclic systems with potential bioactive properties (Deohate & Palaspagar, 2020).

Antimicrobial and Antifungal Activities

The antimicrobial evaluation of synthesized heterocycles incorporating this compound has revealed moderate activity. This evaluation is critical in the pharmaceutical industry for developing new drugs with antimicrobial properties. The study highlights the compound's utility in generating derivatives with potential as antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).

Anticancer Properties

Further research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, which shares a structural motif with this compound, has demonstrated significant A1 adenosine receptor affinity. This affinity suggests potential therapeutic applications in cancer treatment, highlighting the compound's role in developing anticancer agents (Harden, Quinn, & Scammells, 1991).

Structure-Activity Relationship Studies

The synthesis and structural analysis of pyrazole derivatives linked to a pyrimidine ring, including compounds similar to this compound, have facilitated understanding of the structure-activity relationships. These studies have provided insights into optimizing the biological activities of such compounds, especially against breast cancer and microbial infections. Theoretical calculations alongside experimental data have confirmed the origin of biological activity, emphasizing the compound's utility in medicinal chemistry research (Titi et al., 2020).

Wirkmechanismus

Target of action

The targets of pyrazole and pyrimidine derivatives can vary widely depending on the specific compound and its structure. They can interact with a variety of enzymes, receptors, and other proteins in the body .

Mode of action

The mode of action of these compounds can also vary. Some might inhibit the function of their target, while others might enhance it. The specific interactions between the compound and its target can lead to changes in cellular processes .

Biochemical pathways

Pyrazole and pyrimidine derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the compound’s target and mode of action .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely. Factors such as the compound’s structure, formulation, and route of administration can all affect its bioavailability .

Result of action

The molecular and cellular effects of these compounds can include changes in enzyme activity, alterations in signal transduction, and effects on gene expression, among others .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds .

Eigenschaften

IUPAC Name |

N-[2-oxo-2-[(2-pyrazol-1-ylpyrimidin-5-yl)amino]ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O2/c1-2-4-11(20)14-9-12(21)18-10-7-15-13(16-8-10)19-6-3-5-17-19/h3,5-8H,2,4,9H2,1H3,(H,14,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTUGLCXMMVTCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-methoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2965039.png)

![2-[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B2965040.png)

![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2965042.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2965043.png)

![2-[cycloheptyl(methyl)amino]-N-methylacetamide](/img/structure/B2965045.png)

![N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965052.png)

![4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2965053.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2965054.png)

![N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2965055.png)